Cas no 1864355-01-0 (4-Thiazolemethanesulfonamide, N,2-dimethyl-)

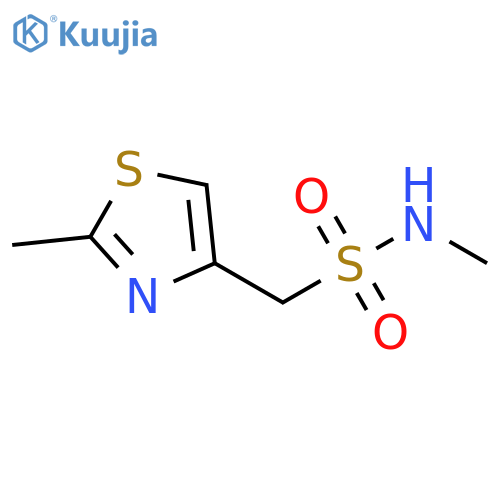

1864355-01-0 structure

商品名:4-Thiazolemethanesulfonamide, N,2-dimethyl-

CAS番号:1864355-01-0

MF:C6H10N2O2S2

メガワット:206.285798549652

CID:5285926

4-Thiazolemethanesulfonamide, N,2-dimethyl- 化学的及び物理的性質

名前と識別子

-

- 4-Thiazolemethanesulfonamide, N,2-dimethyl-

-

- インチ: 1S/C6H10N2O2S2/c1-5-8-6(3-11-5)4-12(9,10)7-2/h3,7H,4H2,1-2H3

- InChIKey: LLJOCMJHZKAJBY-UHFFFAOYSA-N

- ほほえんだ: S1C=C(CS(NC)(=O)=O)N=C1C

4-Thiazolemethanesulfonamide, N,2-dimethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-680670-0.5g |

N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanesulfonamide |

1864355-01-0 | 0.5g |

$823.0 | 2023-05-23 | ||

| Enamine | EN300-680670-2.5g |

N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanesulfonamide |

1864355-01-0 | 2.5g |

$1680.0 | 2023-05-23 | ||

| Enamine | EN300-680670-0.25g |

N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanesulfonamide |

1864355-01-0 | 0.25g |

$789.0 | 2023-05-23 | ||

| Enamine | EN300-680670-0.1g |

N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanesulfonamide |

1864355-01-0 | 0.1g |

$755.0 | 2023-05-23 | ||

| Enamine | EN300-680670-5.0g |

N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanesulfonamide |

1864355-01-0 | 5g |

$2485.0 | 2023-05-23 | ||

| Enamine | EN300-680670-10.0g |

N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanesulfonamide |

1864355-01-0 | 10g |

$3683.0 | 2023-05-23 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01066664-1g |

N-Methyl-1-(2-methyl-1,3-thiazol-4-yl)methanesulfonamide |

1864355-01-0 | 95% | 1g |

¥4200.0 | 2023-03-19 | |

| Enamine | EN300-680670-0.05g |

N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanesulfonamide |

1864355-01-0 | 0.05g |

$719.0 | 2023-05-23 | ||

| Enamine | EN300-680670-1.0g |

N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanesulfonamide |

1864355-01-0 | 1g |

$857.0 | 2023-05-23 |

4-Thiazolemethanesulfonamide, N,2-dimethyl- 関連文献

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

1864355-01-0 (4-Thiazolemethanesulfonamide, N,2-dimethyl-) 関連製品

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量